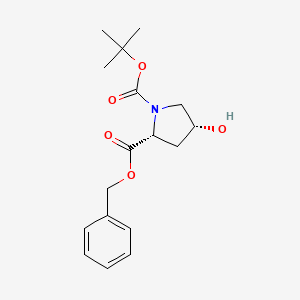

Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate

CAS No.: 396730-05-5

Cat. No.: VC8170169

Molecular Formula: C17H23NO5

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 396730-05-5 |

|---|---|

| Molecular Formula | C17H23NO5 |

| Molecular Weight | 321.4 g/mol |

| IUPAC Name | 2-O-benzyl 1-O-tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(19)9-14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14,19H,9-11H2,1-3H3/t13-,14-/m1/s1 |

| Standard InChI Key | BEIPCYKSYYZEJH-ZIAGYGMSSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OCC2=CC=CC=C2)O |

| SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)O |

Introduction

Chemical Identity and Structural Features

Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate is a pyrrolidine-based compound with the molecular formula C₁₇H₂₃NO₅ and a molecular weight of 321.37 g/mol . The IUPAC name, 2-benzyl 1-(tert-butyl) (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate, reflects its dual ester functionalization and stereochemical configuration . Key structural attributes include:

-

A pyrrolidine ring with a hydroxyl group at the 4-position (R-configuration).

-

A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

-

A benzyl ester at the 2-carboxyl position.

The compound’s stereochemistry is critical for its biological activity and synthetic utility. X-ray crystallography and NMR studies confirm the (2R,4R) configuration, which preorganizes the molecule for specific interactions in peptide backbones and enzyme active sites .

Synthesis and Stereoselective Preparation

Catalytic Enantioselective Synthesis

The synthesis of Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate typically begins with N-Boc-4-hydroxyproline derivatives. A pivotal method involves phase-transfer catalysis (PTC) using chinchonidine-derived catalysts to achieve high enantiomeric excess (>95% ee) . Key steps include:

-

Double Allylic Alkylation: Reaction of glycine-derived imines with bis-electrophiles (e.g., 3-bromo-2-(bromomethyl)-1-propene) under PTC conditions .

-

Boc Protection: Introduction of the Boc group via reaction with di-tert-butyl dicarbonate in dichloromethane .

-

Benzyl Esterification: Coupling with benzyl bromide in the presence of cesium carbonate .

Table 1: Optimized Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Allylic Alkylation | 3-Bromo-2-(bromomethyl)-1-propene, PTC, KOH | 85% | |

| Boc Protection | (Boc)₂O, DMAP, Et₃N, CH₂Cl₂ | 90% | |

| Benzyl Esterification | Benzyl bromide, Cs₂CO₃, DMF | 79% |

Alternative Routes

-

Hydroxyproline Modification: Appel reaction of N-Boc-4-hydroxyproline benzyl ester with carbon tetrachloride and triphenylphosphine yields 4-chloro derivatives, which can be further functionalized .

-

Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic mixtures provides enantiopure material, though this method is less common .

Applications in Medicinal Chemistry and Drug Development

Antiviral Agent Synthesis

This compound is a key intermediate in the industrial synthesis of ledipasvir, a hepatitis C virus (HCV) NS5A inhibitor . The 4-hydroxy-D-prolinate moiety enhances binding affinity to viral proteases by inducing a Cγ-exo ring pucker, which stabilizes the triple-helical structure of collagen-mimetic peptides .

Peptide Backbone Modification

Incorporating Benzyl (4R)-1-Boc-4-hydroxy-D-prolinate into peptides confers:

-

Conformational Rigidity: The hydroxyl group participates in hydrogen bonding, stabilizing β-turn and polyproline II (PPII) helices .

-

Resistance to Proteolysis: The Boc group shields the amine from enzymatic degradation, improving pharmacokinetics .

Table 2: Biological Activity of Derived Peptides

| Application | Target | Effect | Reference |

|---|---|---|---|

| Antiviral Therapy | HCV NS5A | EC₅₀ = 1.2 nM | |

| Collagen Mimetics | ECM Stability | Tm = 52°C (vs. 36°C for Hyp-Pro) | |

| Enzyme Inhibitors | Prolyl Hydroxylases | IC₅₀ = 0.8 μM |

Future Directions and Research Gaps

-

Continuous Flow Synthesis: Adapting existing batch protocols to flow chemistry could enhance scalability and safety .

-

Novel Functionalization: Exploring photoredox or electrochemical methods to introduce fluorinated or azido groups at the 4-position .

-

Biological Profiling: Systematic studies on the compound’s pharmacokinetics and toxicity are needed to expand its therapeutic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume